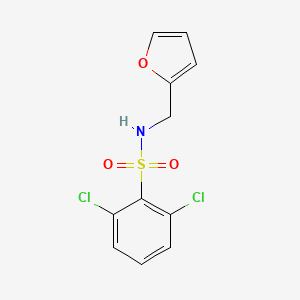

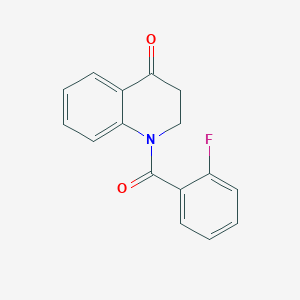

4-(4-morpholinylsulfonyl)-N-1,3,4-thiadiazol-2-yl-2-thiophenecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related thiadiazole derivatives involves 1,3-dipolar cycloaddition reactions under mild conditions, showcasing the versatility of thiadiazole chemistry in producing fluorine-rich derivatives in a regioselective manner (Utecht-Jarzyńska et al., 2020). Additionally, reactions of tertiary thioamides with nitrile imines derived from trifluoroacetonitrile have been utilized to prepare 1,3,4-thiadiazole derivatives, highlighting the chemical versatility and reactivity of the thiadiazole ring (Horishny et al., 2020).

Molecular Structure Analysis

Crystal structure analysis of thiadiazole derivatives reveals the importance of intermolecular interactions, such as C–H⋯O, C–H⋯N, C–H⋯F, and π–π stacking, in the formation of supramolecular networks (Banu et al., 2013). These interactions significantly influence the molecular organization and stability of the compounds.

Chemical Reactions and Properties

The reactivity of thiadiazole derivatives with bases and other reactants has been extensively studied. For instance, the reaction of ethyl 5-methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate with bases leads to various products, demonstrating the ring-opening capabilities and versatility of thiadiazole compounds in chemical transformations (Remizov et al., 2019).

Physical Properties Analysis

Physical properties such as solubility, melting points, and stability are crucial for the practical application of chemical compounds. The physical properties of thiadiazole derivatives and related compounds have been explored to understand their potential applications better (Esmaili & Nematollahi, 2013).

Chemical Properties Analysis

The chemical properties, including reactivity, stability under various conditions, and the ability to undergo specific reactions, are fundamental for the application of thiadiazole derivatives. Studies have shown that these compounds exhibit a wide range of chemical behaviors, making them suitable for various chemical transformations and applications (Sahin et al., 2012).

Applications De Recherche Scientifique

Antimicrobial and Antibiotic Modulation

Compounds related to 4-(4-morpholinylsulfonyl)-N-1,3,4-thiadiazol-2-yl-2-thiophenecarboxamide have shown promise in antimicrobial applications and in modulating the effectiveness of existing antibiotics. For instance, derivatives have demonstrated antimicrobial activity against multidrug-resistant strains of bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida species. One study explored the modulation of antibiotic activity, revealing that certain morpholine sulfonamides can enhance the effectiveness of antibiotics against resistant bacterial strains, notably Pseudomonas aeruginosa (Oliveira et al., 2015).

Carbonic Anhydrase Inhibition

Research into sulfonamide derivatives, including morpholine-containing compounds, has identified several with potent inhibitory effects on carbonic anhydrase (CA) isoenzymes. These enzymes play crucial roles in physiological processes, and their inhibition can have therapeutic applications in conditions like glaucoma, epilepsy, and cancer. Studies have found that certain aromatic sulfonamides exhibit nanomolar inhibitory concentrations against different CA isoenzymes, highlighting their potential as targeted inhibitors (Supuran et al., 2013).

Synthesis of Antimicrobial Agents

The synthesis and characterization of new derivatives containing morpholine moieties have been explored for their antimicrobial properties. Some compounds have been synthesized with the aim of finding new antimicrobial agents, with certain derivatives displaying good to moderate activity against a range of pathogens. This includes work on 1,2,4-triazole derivatives containing morpholine, which have shown potential as antimicrobial agents (Sahin et al., 2012).

Propriétés

IUPAC Name |

4-morpholin-4-ylsulfonyl-N-(1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O4S3/c16-10(13-11-14-12-7-21-11)9-5-8(6-20-9)22(17,18)15-1-3-19-4-2-15/h5-7H,1-4H2,(H,13,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAECIJIHFCONJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CSC(=C2)C(=O)NC3=NN=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-morpholin-4-ylsulfonyl-N-(1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-benzoyl-5,7-dichloro-1,4-diphenyl-2H-cyclopenta[d]pyridazine](/img/structure/B5555681.png)

![3-(2-methoxyphenyl)-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5555684.png)

![2-[(4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5555697.png)

![2-(3-methoxypropyl)-8-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5555699.png)

![3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-N-(2,5-difluorophenyl)piperidine-1-carboxamide](/img/structure/B5555726.png)

![2-methyl-4-[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]quinoline](/img/structure/B5555741.png)

![6-methoxy-N-[2-(4-morpholinyl)ethyl]-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B5555744.png)

![2,6-dimethyl-4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl acetate](/img/structure/B5555746.png)

![N-(4-methylphenyl)-N'-[2-(4-methylphenyl)ethyl]urea](/img/structure/B5555762.png)